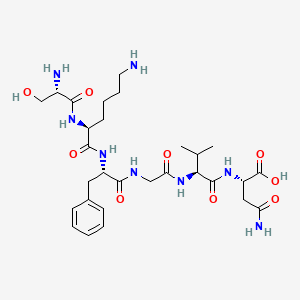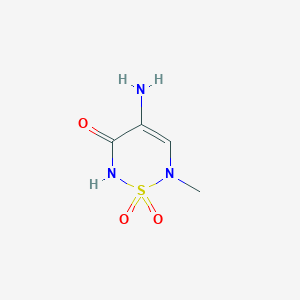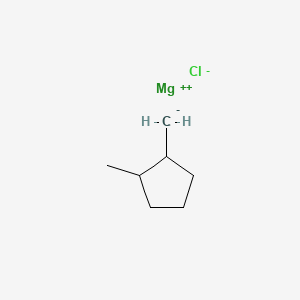![molecular formula C18H23NS B12597620 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline CAS No. 872513-59-2](/img/structure/B12597620.png)
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline is an organic compound with the molecular formula C15H23NS. It is a colorless liquid, although it can appear yellow or brown due to oxidation. This compound is a bulky aromatic amine and is often used in coordination chemistry to create ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with sulfur-containing reagents. One common method is the condensation reaction with sulfur chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to create complex metal structures.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Used in the synthesis of plastics, dyes, and other organic compounds.
作用機序
The mechanism of action of 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of specific metabolic processes.
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: Similar in structure but lacks the sulfanyl group.
2,6-Diisopropylphenylamine: Another similar compound without the sulfanyl group.
Uniqueness
The presence of the sulfanyl group in 2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and potential biological activity, making it valuable in various applications.
特性
CAS番号 |
872513-59-2 |
|---|---|
分子式 |
C18H23NS |
分子量 |
285.4 g/mol |
IUPAC名 |
2-[2,6-di(propan-2-yl)phenyl]sulfanylaniline |
InChI |
InChI=1S/C18H23NS/c1-12(2)14-8-7-9-15(13(3)4)18(14)20-17-11-6-5-10-16(17)19/h5-13H,19H2,1-4H3 |
InChIキー |
AUGQKFWNTJGTLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)SC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)

